5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a furan ring, a benzoyl group, and a cyclobutyloxy moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Cyclobutyloxy Group: This can be done through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and cyclobutyloxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[[(2-Cyclopentyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid
- 5-[[(2-Cyclohexyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid
Uniqueness
5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[[(2-cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-11-9-13(24-16(11)18(21)22)10-19-17(20)14-7-2-3-8-15(14)23-12-5-4-6-12/h2-3,7-9,12H,4-6,10H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCDGIHBCXVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CNC(=O)C2=CC=CC=C2OC3CCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.